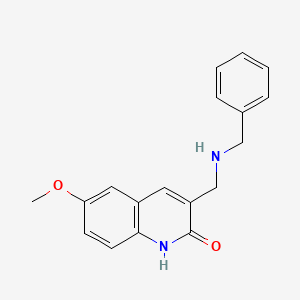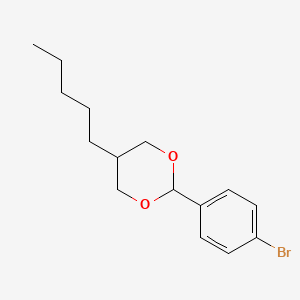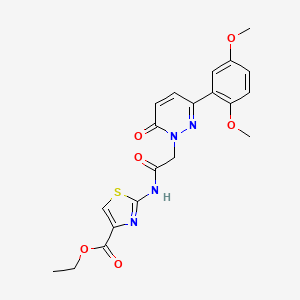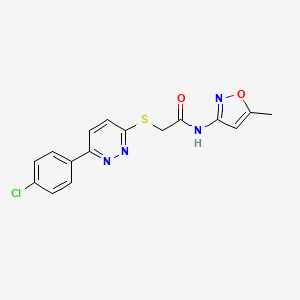
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The benzylamino-methyl group suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked to an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quinoline derivatives are generally crystalline solids or liquids at room temperature. They are often polar due to the presence of nitrogen and oxygen atoms, and they can participate in hydrogen bonding .科学的研究の応用
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one has been used in a variety of scientific research applications. It has been used in cancer research due to its ability to interact with various biological systems and its potential to serve as a drug delivery vehicle. It has also been used in drug development and drug delivery studies to explore the efficacy of new drugs. This compound has also been used in studies of the immune system, as well as studies of the effects of chemical agents on cells and tissues.
作用機序
The mechanism of action of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is not yet fully understood. However, it is believed that this compound interacts with certain proteins and enzymes in the body, which may lead to changes in cell signaling pathways and the expression of certain genes. This compound may also interact with other molecules in the body, such as hormones and neurotransmitters, which could lead to changes in physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can affect the expression of certain genes, as well as cell signaling pathways. It has also been shown to interact with certain proteins and enzymes, which may lead to changes in physiological processes. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
実験室実験の利点と制限
The use of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in lab experiments has several advantages. It is a versatile compound that can interact with various biological systems and can be used in a variety of research applications. It is also relatively easy to synthesize and purify. However, there are some limitations to using this compound in lab experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, so it is important to use it with caution.
将来の方向性
There are a number of potential future directions for 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one research. One potential direction is to explore its potential as a drug delivery vehicle. Another potential direction is to further study its biochemical and physiological effects and its ability to interact with various proteins and enzymes. Additionally, further research could be done to explore its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent. Finally, further research could be done to explore its potential as a therapeutic agent for a variety of diseases.
合成法
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one can be synthesized in a variety of ways. One method involves the reaction of 3-chloro-6-methoxy-1H-quinolin-2-one with benzylamine in the presence of a base such as pyridine. The resulting product is then purified by column chromatography and recrystallization. Another method involves the reaction of 3-chloro-6-methoxy-1H-quinolin-2-one with benzylamine in the presence of a palladium catalyst. The product is then purified by column chromatography and recrystallization.
Safety and Hazards
特性
IUPAC Name |
3-[(benzylamino)methyl]-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-7-8-17-14(10-16)9-15(18(21)20-17)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSIMKLBLEBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)
